molecular formula C44H55N8O7P B13721927 N-DMTr-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite

N-DMTr-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite

Cat. No.: B13721927
M. Wt: 838.9 g/mol
InChI Key: CBSDAAFHYGGDJZ-VMZRNFFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves the modification of natural nucleic acid structures. The methylenemorpholine rings are linked through phosphorodiamidate groups instead of the traditional phosphates . The specific reaction conditions and reagents used in the synthesis are proprietary and typically involve multiple steps of protection, deprotection, and coupling reactions.

Industrial Production Methods

Industrial production of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is carried out under controlled conditions to ensure high purity and yield. The compound is produced in reagent grade for research purposes and is shipped under ambient temperature conditions .

Chemical Reactions Analysis

Types of Reactions

N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are oligonucleotides with modified backbones, which are used in various research applications .

Scientific Research Applications

N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves its incorporation into oligonucleotides, where it forms stable phosphorodiamidate linkages. These modified oligonucleotides exhibit enhanced stability and resistance to enzymatic degradation, making them valuable tools in research and therapeutic applications .

Properties

Molecular Formula

C44H55N8O7P

Molecular Weight

838.9 g/mol

IUPAC Name

N-[9-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C44H55N8O7P/c1-29(2)41(53)48-43-47-40-39(42(54)49-43)46-28-51(40)38-26-50(25-37(59-38)27-58-60(57-24-12-23-45)52(30(3)4)31(5)6)44(32-13-10-9-11-14-32,33-15-19-35(55-7)20-16-33)34-17-21-36(56-8)22-18-34/h9-11,13-22,28-31,37-38H,12,24-27H2,1-8H3,(H2,47,48,49,53,54)/t37-,38+,60?/m0/s1

InChI Key

CBSDAAFHYGGDJZ-VMZRNFFESA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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